6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Overview
Description
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that have shown significant biological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Tetrahydropyran Group Addition: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the indazole ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the tetrahydropyran group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one
- 6-Bromo-2-methyl-1,3-benzothiazole
Comparison:
- 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol is unique due to the presence of both the indazole core and the tetrahydropyran group, which confer distinct chemical and biological properties.
- 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one has a pyridazinone core, which may result in different reactivity and biological activity.
- 6-Bromo-2-methyl-1,3-benzothiazole contains a benzothiazole core, which also influences its chemical behavior and potential applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
6-bromo-2-(oxan-2-yl)indazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-6-10-8(5-11(9)16)7-15(14-10)12-3-1-2-4-17-12/h5-7,12,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSGBCLGLWIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C3C=C(C(=CC3=N2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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